7-Methyl-7-azaspiro[3.5]nonane-2-carboxylic acid hydrochloride
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Overview
Description
7-Methyl-7-azaspiro[35]nonane-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H18ClNO2 It is a spiro compound, which means it contains a unique bicyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-7-azaspiro[3.5]nonane-2-carboxylic acid hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic amine with a carboxylic acid derivative in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, solvents, and reaction times to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-7-azaspiro[3.5]nonane-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in a polar solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution may result in halogenated derivatives .
Scientific Research Applications
7-Methyl-7-azaspiro[3.5]nonane-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methyl-7-azaspiro[3.5]nonane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 7-Azaspiro[3.5]nonane-2-carboxylic acid hydrochloride
- 7-Azaspiro[3.5]nonane-2-carboxylate hydrochloride
- 2-Oxa-7-azaspiro[3.5]nonane oxalate
Uniqueness
7-Methyl-7-azaspiro[3.5]nonane-2-carboxylic acid hydrochloride is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications .
Properties
Molecular Formula |
C10H18ClNO2 |
---|---|
Molecular Weight |
219.71 g/mol |
IUPAC Name |
7-methyl-7-azaspiro[3.5]nonane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H17NO2.ClH/c1-11-4-2-10(3-5-11)6-8(7-10)9(12)13;/h8H,2-7H2,1H3,(H,12,13);1H |
InChI Key |
PRPHPASGPBBCGT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CC1)CC(C2)C(=O)O.Cl |
Origin of Product |
United States |
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